molecular formula C9H7ClN2S B1353873 5-(4-Chlorophenyl)thiazol-2-amine CAS No. 73040-66-1

5-(4-Chlorophenyl)thiazol-2-amine

Cat. No.: B1353873
CAS No.: 73040-66-1
M. Wt: 210.68 g/mol
InChI Key: AABPJRCTFLZVAL-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)thiazol-2-amine: is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a thiazole ring substituted with a 4-chlorophenyl group at the 5-position and an amino group at the 2-position. This structural motif is significant in drug development due to its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Biochemical Analysis

Biochemical Properties

5-(4-Chlorophenyl)thiazol-2-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are essential for understanding the compound’s role in biochemical processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can alter gene expression patterns, resulting in the upregulation or downregulation of target genes. These effects are crucial for understanding the compound’s impact on cellular physiology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are vital for understanding how the compound exerts its biochemical effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to changes in its biological activity. Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. These dosage effects are crucial for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it may be transported across cell membranes by specific transporters or bind to intracellular proteins, affecting its distribution within the cell. These interactions are vital for understanding the compound’s pharmacokinetics and pharmacodynamics .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Chlorophenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include N-substituted thiazoles.

    Oxidation: Products include thiazole sulfoxides and sulfones.

    Reduction: Products include thiazolidines

Scientific Research Applications

Chemistry: 5-(4-Chlorophenyl)thiazol-2-amine is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity makes it valuable in creating complex molecules for research and development .

Biology and Medicine: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is studied for its potential as a therapeutic agent in treating infections, inflammatory diseases, and cancer .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 5-(4-Chlorophenyl)thiazol-2-amine is unique due to the presence of the 4-chlorophenyl group, which enhances its biological activity and specificity. This substitution pattern provides distinct pharmacological properties compared to other thiazole derivatives .

Properties

IUPAC Name

5-(4-chlorophenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABPJRCTFLZVAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501276
Record name 5-(4-Chlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73040-66-1
Record name 5-(4-Chlorophenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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